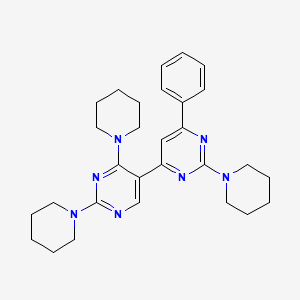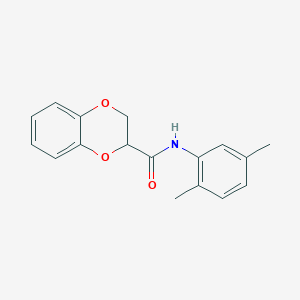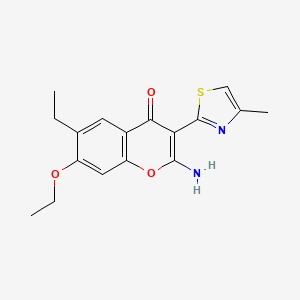
6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine, also known as PTPB, is a chemical compound that belongs to the bipyrimidine family. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用机制
6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine exerts its inhibitory effect on PTP1B by binding to the enzyme's active site and blocking its catalytic activity. This leads to an increase in insulin signaling and glucose uptake in cells, which can help to improve glucose homeostasis and reduce insulin resistance. This compound has also been shown to modulate the activity of other enzymes and receptors through various mechanisms, including allosteric regulation and protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in vitro and in vivo. It has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, and to reduce hyperglycemia and insulin resistance in diabetic animal models. This compound has also been found to inhibit the growth and metastasis of cancer cells by modulating various signaling pathways involved in tumor progression. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine has several advantages as a research tool. It is a highly selective and potent inhibitor of PTP1B, with minimal off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on 6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Another area of research is the investigation of the role of this compound in other cellular processes and diseases, such as inflammation and autoimmune disorders. Additionally, the potential therapeutic applications of this compound in diabetes, cancer, and neurodegenerative diseases warrant further investigation. Finally, the development of new methods for delivering this compound to target tissues and cells could improve its effectiveness as a therapeutic agent.
合成方法
6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine can be synthesized through a multi-step reaction process that involves the condensation of 2,4,6-trichloropyrimidine with 1-phenylpiperidine-4-carboxaldehyde. The resulting intermediate product is then further reacted with piperidine and ammonium acetate to yield the final product. This synthesis method has been optimized to produce high yields of this compound with good purity.
科学研究应用
6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine has been extensively studied for its potential applications in scientific research. It has been shown to selectively inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling and glucose metabolism. This compound has also been found to modulate the activity of other enzymes and receptors involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. These properties make this compound a valuable tool for studying the molecular mechanisms underlying these processes and for developing new therapeutic strategies for diseases such as diabetes, cancer, and neurodegenerative disorders.
属性
IUPAC Name |
4-[2,4-di(piperidin-1-yl)pyrimidin-5-yl]-6-phenyl-2-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N7/c1-5-13-23(14-6-1)25-21-26(32-29(31-25)36-19-11-4-12-20-36)24-22-30-28(35-17-9-3-10-18-35)33-27(24)34-15-7-2-8-16-34/h1,5-6,13-14,21-22H,2-4,7-12,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOHZKFGKHIARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2C3=NC(=NC(=C3)C4=CC=CC=C4)N5CCCCC5)N6CCCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]ethyl}-N'-phenylethanediamide](/img/structure/B5188923.png)
![2,4-diiodo-6-{[(4-methyl-1,2,5-oxadiazol-3-yl)imino]methyl}phenol](/img/structure/B5188935.png)

![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B5188958.png)
![7-bromo-4-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-5-nitro-2,1,3-benzothiadiazole](/img/structure/B5188965.png)
![N-(4-{[2-(2-furoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5188966.png)

![3,3,7,8-tetramethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188979.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B5188984.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5188996.png)

![1-[3-(3-methoxyphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B5189004.png)
